molecular formula C10H7ClO3 B12527607 8-Chloro-4-hydroxy-5-methyl-2H-1-benzopyran-2-one CAS No. 799262-11-6

8-Chloro-4-hydroxy-5-methyl-2H-1-benzopyran-2-one

Cat. No.: B12527607
CAS No.: 799262-11-6
M. Wt: 210.61 g/mol
InChI Key: OSWOIIRSRFFBPV-UHFFFAOYSA-N
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Description

8-Chloro-4-hydroxy-5-methyl-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 8th position, a hydroxyl group at the 4th position, and a methyl group at the 5th position on the benzopyran ring. Coumarin derivatives are widely studied for their potential therapeutic applications, including anti-inflammatory, anticoagulant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-hydroxy-5-methyl-2H-1-benzopyran-2-one can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where salicylaldehyde derivatives react with active methylene compounds in the presence of a base. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-hydroxy-5-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloro-4-hydroxy-5-methyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes like cyclooxygenase (COX), leading to reduced inflammation. Additionally, it may interfere with the cell cycle and induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-4-hydroxy-5-methyl-2H-1-benzopyran-2-one stands out due to the presence of the chlorine atom, which can enhance its biological activity and selectivity. This unique structural feature allows for the development of derivatives with improved therapeutic profiles .

Properties

CAS No.

799262-11-6

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

8-chloro-4-hydroxy-5-methylchromen-2-one

InChI

InChI=1S/C10H7ClO3/c1-5-2-3-6(11)10-9(5)7(12)4-8(13)14-10/h2-4,12H,1H3

InChI Key

OSWOIIRSRFFBPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)OC2=C(C=C1)Cl)O

Origin of Product

United States

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